4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
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Overview
Description
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide typically involves the reaction of 4-methylphenyl isothiocyanate with 2-pyrrolecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and pyrrole derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(1H-pyrrol-2-yl)-1,3-thiazole
- 4-(4-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
- 4-(4-Methoxyphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
Uniqueness
4-(4-Methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.BrH/c1-10-4-6-11(7-5-10)13-9-17-14(16-13)12-3-2-8-15-12;/h2-9,15H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPZYFJMMWTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CN3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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